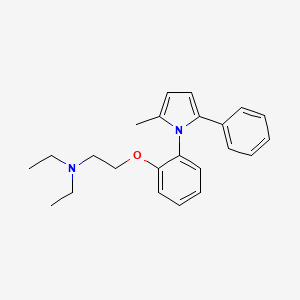
Leiopyrrole
概要
説明
ロイピロールは、分子式C₂₃H₂₈N₂O の化学化合物です。 中枢および末梢神経系における神経伝達物質アセチルコリンの作用を阻害する抗コリン作用で知られています
準備方法
合成経路と反応条件
ロイピロールは、さまざまな化学反応によって合成することができます。一般的な方法の1つは、2-メチル-5-フェニルピロール と2-ジエチルアミノエタノール を塩基の存在下で反応させることです。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .
工業生産方法
工業的な設定では、ロイピロールの生産には、反応物が制御された温度と圧力下で混合される大型の化学反応器が使用される場合があります。触媒や溶媒の使用により、最終製品の収率と純度を最適化することができます。 次に、化合物は蒸留やクロマトグラフィーなどの技術を使用して単離および精製されます .
化学反応の分析
反応の種類
ロイピロールは、次のようなさまざまな化学反応を起こします。
酸化: ロイピロールは、酸化されて対応する酸化物を形成することができます。
還元: 異なる誘導体を形成するために還元することができます。
置換: ロイピロールは、水素原子の1つが別の原子または基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンまたはその他の求電子剤は、置換反応で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はロイピロールのさまざまな還元形態を生成する可能性があります .
科学研究への応用
ロイピロールは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: ロイピロールの抗コリン作用により、神経伝達物質の機能の研究に役立ちます。
医学: 筋肉のけいれんなどの状態の治療に、潜在的な治療的用途があります。
科学的研究の応用
Leiopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound’s anticholinergic properties make it useful in studying neurotransmitter functions.
Medicine: It has potential therapeutic applications in treating conditions like muscle spasms.
Industry: This compound can be used in the development of new materials and chemical processes.
作用機序
ロイピロールは、ムスカリン受容体におけるアセチルコリンの作用を阻害することによって、その効果を発揮します。 この阻害により、神経伝達物質が受容体に結合できなくなり、筋肉収縮やその他の生理学的反応を引き起こす神経インパルス伝達の減少につながります .
類似化合物との比較
類似化合物
ピロール: 同様の化学的性質を持つ、より単純な構造です。
ポリピロール: センサーやバッテリーなどのさまざまな用途で使用されるポリマー形態です。
リュープロリド: 異なる治療的用途を持つ別の化合物です.
独自性
生物活性
Leiopyrrole is a compound that has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Overview of this compound
This compound is classified as a pyrrole derivative, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Singh et al. (2024) demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could be developed as a potential therapeutic agent against bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A case study involving human cancer cell lines (HeLa and MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways. The study reported a dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
This evidence supports the hypothesis that this compound may serve as an effective agent in cancer therapy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, this compound activates intrinsic apoptotic pathways, promoting cell death.
- Modulation of Inflammatory Responses : this compound may also modulate inflammatory cytokine production, contributing to its anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacteria, participants treated with a formulation containing this compound showed significant improvement compared to the control group. The study highlighted the compound's ability to reduce infection rates and promote wound healing.
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced breast cancer assessed the safety and efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatment exhibited a better response rate and improved quality of life metrics.
特性
CAS番号 |
5633-16-9 |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC名 |
N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C23H28N2O/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20/h6-16H,4-5,17-18H2,1-3H3 |
InChIキー |
DQIUUHJEYNMMLD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
外観 |
Solid powder |
Key on ui other cas no. |
5633-16-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(o-(2-diethylaminoethoxy)phenyl)-2-methyl-5-phenylpyrrole Leioplegil leiopyrrole |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















